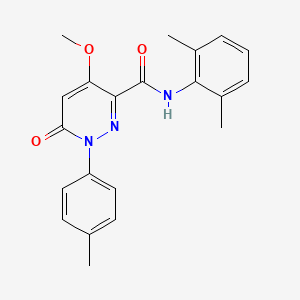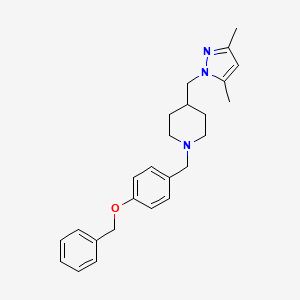
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, commonly known as CTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTTP is a piperidine-based compound that has a sulfonyl and thiophene group attached to it.
Mecanismo De Acción
The exact mechanism of action of CTTP is not fully understood, but studies have suggested that it acts on various molecular targets in the body. CTTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CTTP also modulates the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. Additionally, CTTP has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CTTP has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that CTTP can reduce inflammation and pain by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CTTP has also been shown to reduce seizures in animal models, suggesting that it may have anticonvulsant properties. In cancer cells, CTTP has been shown to induce cell death by activating the mitochondrial pathway, which leads to the release of pro-apoptotic proteins and the activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTTP in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CTTP is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, one limitation of using CTTP is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on CTTP. One area of interest is the development of CTTP derivatives with improved solubility and potency. Researchers are also exploring the potential of CTTP as a treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research on the molecular targets of CTTP and its mechanism of action, which may lead to the development of more effective therapies. Overall, CTTP is a promising compound with a range of potential applications in various fields, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of CTTP involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-chloro-2-methylphenylamine with piperidine in the presence of a catalyst to produce N-(3-chloro-2-methylphenyl)piperidine. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a base to produce the final product, CTTP. The synthesis of CTTP has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
CTTP has been studied extensively in the field of medicinal chemistry, with researchers exploring its potential as a therapeutic agent for various diseases. CTTP has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of pain, epilepsy, and neuroinflammation. CTTP has also been investigated for its potential as a treatment for cancer, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-12-15(17)3-2-4-16(12)22(19,20)18-8-5-13(6-9-18)14-7-10-21-11-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWYRJDIYTSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2934500.png)

![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)
![Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate](/img/structure/B2934505.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2934506.png)


![3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2934509.png)


![(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2934514.png)
![6-Bromo-2,3-dihydro-benzo[e][1,3]thiazin-4-one](/img/structure/B2934515.png)